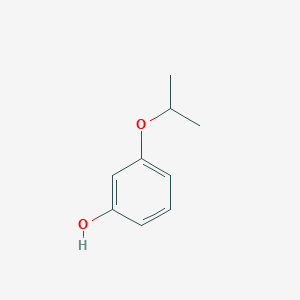

3-Isopropoxyphenol

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isopropoxyphenol can be synthesized through the etherification of phenol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves heating phenol and isopropyl alcohol with a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the isopropoxy group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where phenol and isopropyl alcohol are mixed and passed through a catalyst bed under controlled temperature and pressure conditions. This method ensures high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the isopropoxy group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

3-Isopropoxyphenol serves as a valuable building block in organic synthesis. Its phenolic structure enables it to undergo various reactions such as nucleophilic aromatic substitution and etherification, facilitating the creation of more complex organic compounds. This property is particularly useful in the development of pharmaceuticals and agrochemicals where specific molecular configurations are required for activity.

Synthesis Methodologies

The synthesis of this compound typically involves starting materials that can be readily substituted to introduce the isopropoxy group. Common methods include:

- Nucleophilic Aromatic Substitution: This method allows for the introduction of the isopropoxy group onto the aromatic ring.

- Esterification Reactions: These can be employed to generate derivatives that may have enhanced solubility or reactivity.

Biological Research

Antimicrobial and Antioxidant Properties

Research indicates that this compound exhibits potential biological activities, particularly as an antimicrobial and antioxidant agent. Studies suggest that its mechanism of action may involve:

- Hydrogen Bond Formation: The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their functionality.

- Redox Activity: The phenolic structure may participate in redox reactions, modulating enzyme activity and receptor functions.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity: In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating potential use in developing new antimicrobial agents.

- Antioxidant Studies: Research has shown that this compound can scavenge free radicals, suggesting its utility in formulations aimed at reducing oxidative stress.

Industrial Applications

Potential Uses in Agrochemicals

Due to its structural characteristics, this compound may find applications in the formulation of agrochemicals. Its ability to enhance the efficacy of active ingredients through improved solubility and stability makes it a candidate for use in pesticide formulations.

Material Science Applications

The compound's properties may also be harnessed in material science for developing polymers or coatings that require specific thermal or chemical resistance characteristics.

Summary Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reaction pathways |

| Biological Research | Antimicrobial and antioxidant properties | Potential therapeutic applications |

| Industrial Uses | Formulation in agrochemicals and material science | Enhanced efficacy and stability |

Mechanism of Action

The mechanism of action of 3-Isopropoxyphenol involves its interaction with biological membranes and enzymes. The isopropoxy group enhances its lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. This disruption can lead to cell lysis and death, making it effective as an antimicrobial agent. Additionally, the phenolic hydroxyl group can participate in various biochemical reactions, contributing to its overall biological activity.

Comparison with Similar Compounds

3-Isopropylphenol: Similar in structure but lacks the ether linkage.

4-Isopropoxyphenol: The isopropoxy group is positioned at the fourth position instead of the third.

2-Isopropoxyphenol: The isopropoxy group is positioned at the second position.

Uniqueness: 3-Isopropoxyphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the isopropoxy group at the third position provides distinct steric and electronic effects compared to its isomers, making it valuable for specific applications in synthesis and research.

Biological Activity

3-Isopropoxyphenol, also known as 2-isopropoxyphenol, is an organic compound with significant biological activities that have garnered attention in various fields, including toxicology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its metabolic pathways, toxicological effects, and potential therapeutic applications.

This compound is a phenolic compound characterized by the presence of an isopropoxy group attached to a phenolic ring. Its molecular formula is , and it has a molecular weight of approximately 150.22 g/mol. The compound's structure can be represented as follows:

Metabolism and Biotransformation

The metabolism of this compound has been studied primarily in the context of its parent compound, propoxur, a carbamate pesticide. In vivo studies have demonstrated that this compound is one of the significant metabolites formed during the biotransformation of propoxur in mammals. The metabolic pathways include:

- Hydrolysis : Propoxur undergoes hydrolysis to yield this compound.

- Conjugation : The compound can be conjugated with glucuronic acid in the liver, facilitating its excretion.

The following table summarizes key metabolic pathways identified in various studies:

| Metabolic Pathway | Description |

|---|---|

| Hydrolysis | Conversion of propoxur to this compound |

| Glucuronidation | Conjugation with glucuronic acid for excretion |

| Oxidation | Formation of hydroxylated metabolites |

Toxicological Effects

Research indicates that this compound exhibits significant toxicity, particularly as an inhibitor of cholinesterase enzymes. This inhibition can lead to symptoms associated with pesticide poisoning. Key findings include:

- Cholinesterase Inhibition : Studies have shown that this compound can inhibit acetylcholinesterase activity in vitro, leading to increased acetylcholine levels at synapses, which may result in neurotoxic effects .

- Acute Toxicity : In animal models, acute exposure to high doses has resulted in observable signs of toxicity, including respiratory distress and neurological symptoms.

Case Studies

Several case studies have highlighted the biological activity and health implications of this compound:

- Occupational Exposure : A study on agricultural workers exposed to propoxur reported elevated levels of 2-isopropoxyphenol in urine samples, correlating with decreased acetylcholinesterase activity . This finding underscores the importance of monitoring exposure levels in occupational settings.

- Toxicological Assessments : In laboratory settings, rats administered propoxur showed significant decreases in cholinesterase activity correlating with increased concentrations of this compound . These findings suggest a direct relationship between exposure and toxicological outcomes.

Potential Therapeutic Applications

Despite its toxicity, there is emerging interest in the potential therapeutic applications of phenolic compounds like this compound due to their anti-inflammatory properties. Research has suggested that phenolic compounds can modulate inflammatory pathways and may have applications in treating conditions such as arthritis and other inflammatory diseases .

Properties

IUPAC Name |

3-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMVGNWHSXIDKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284307 | |

| Record name | 3-(propan-2-yloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68792-12-1 | |

| Record name | 68792-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(propan-2-yloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.